molecular formula C11H10N2O2S B1429561 Phenyl (4-methylthiazol-2-yl)carbamate CAS No. 813445-31-7

Phenyl (4-methylthiazol-2-yl)carbamate

Cat. No.: B1429561
CAS No.: 813445-31-7
M. Wt: 234.28 g/mol
InChI Key: PAYDFOVMXTZFEP-UHFFFAOYSA-N
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Description

Phenyl (4-methylthiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiazole-based carbamates. It is a white crystalline solid that was first synthesized by Belgian scientist Dr. R. Hertling in 1959. The chemical structure of this compound was elucidated by nuclear magnetic resonance and X-ray crystallographic studies in the 1980s.

Scientific Research Applications

Phenyl (4-methylthiazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

While specific safety and hazard information for PMTC was not found in the search results, phenyl carbamate, a related compound, is recommended for use as a laboratory chemical and is advised against use in food, drugs, pesticides, or biocidal products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-methylthiazol-2-yl)carbamate typically involves the reaction of 4-methylthiazol-2-amine with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere of nitrogen or argon. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Comparison with Similar Compounds

Phenyl (4-methylthiazol-2-yl)carbamate can be compared with other thiazole-based carbamates, such as:

  • Phenyl (4-bromothiazol-2-yl)carbamate
  • Phenyl (4-chlorothiazol-2-yl)carbamate
  • Phenyl (4-aminothiazol-2-yl)carbamate

These compounds share similar chemical structures but differ in their substituents on the thiazole ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .

Properties

IUPAC Name

phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYDFOVMXTZFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Step 1 A solution of 2-amino-4-methylthiazole (11.42 g, 0.10 mol) in DCM was cooled to 0° C. and treated with TEA (12.1 g, 0.12 mol), then phenyl chloroformate (15.6 g, 0.10 mol) was added dropwise with stirring. The mixture was stirred for 10 minutes, then was washed with NaHCO3 (aq), water and brine, and dried and concentrated. The residue was purified by column chromatography (eluting with 60:40 hexane-EtOAc) to give phenyl 4-methylthiazol-2-ylcarbamate as a white solid (12 g, 51%). 1H NMR (300 MHz, chloroform-d) δ 12.38 (bs, 1H) 7.47-7.40 (m, 2H) 7.30-7.19 (m, 3H) 6.52 (d, J=1.1 Hz, 1H) 2.41 (d, J=0.8 Hz, 3H).
Quantity
11.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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Name
TEA
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-amino-4-methylthiazole (11.42 g, 0.10 mol) in CH2Cl2 was cooled to 0° C. in an ice bath and treated with Et3N (12.1 g, 0.12 mol). While stirring, the mixture was treated with phenyl chloroformate (15.6 g, 0.10 mol) drop-wise from an addition funnel. After the addition was complete the mixture was stirred for 10 minutes. The reaction mixture was washed with saturated NaHCO3, water, brine and then dried over MgSO4. The solution was filtered and the solvent removed under vacuum in a rotary evaporator and the resulting solid was chromatographed on silica gel (eluting with 40% ethyl acetate/hexane) to give 12 g of the desired carbamate as a white solid. 1H NMR (300 MHz, CDCl3) δ δ 12.38 (bs, 1 H), 7.47-7.40 (m, 2H), 7.30-7.19 (m, 3H), 6.52 (d, J=1.1 Hz, 1H), 2.41 (d,J=0.8 Hz, 3H). Method 2: Synthesis of phenyl 5-acetyl-4-methylthiazol-2-ylcarbamate.
Quantity
11.42 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
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12.1 g
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15.6 g
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Reaction Step Three

Synthesis routes and methods III

Procedure details

In a round-bottom flask, NaH 60% dispersion in mineral oil (3.07 g, 77 mmol) was washed 2× with hexane and suspended in DMF. Then 2-amino-5-acetyl-4-methyl-thiazole (10.0 g, 64 mmol) was added and stirred while cooling in an ice bath. Stirring continued until the NaH was consumed. Diphenyl carbonate (34 g, 160 mmol) was added while cooling and after the addition was complete the reaction mixture was stirred for an additional 30 minutes at room temperature. The DMF was removed on a rotary evaporator (high vacuum, 40° C.) to yield a brown residue. This residue was dissolved in 1 L of CHCl3 and washed successively with 2 L of 0.5N HCl, 2×1 L of water, and finally by 1 L of brine. The aqueous portions were back extracted twice with 300 ml of CHCl3. The combined organic fractions were dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to give a white solid. This was chromatographed on silica (15%-70% EtOAc/hexane) to give 15 g of the desired carbamate as a white solid. Mp 180-182° C. 1H NMR (300 MHz, CDCl3) δ 11.42 (bs, 1H), 7.47-7.40 (m, 2H), 7.33-7.27 (m, 1H), 7.22-7.18 (m, 2H), 2.72 (s, 3H), 2.50 (s, 3H). ESI MS: (M+H)+=277.1. Anal. Calcd for C13H12N2O3S: C, 56.51; H 4.39; N, 10.14; S, 11.60. Found: C, 56.42; H, 4.31; N, 10.11; S, 11.74. A similar procedure as described above for Example 1 was used to synthesize all the other examples listed in Table 1.
Name
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Type
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Reaction Step One
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oil
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3.07 g
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Reaction Step One
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10 g
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34 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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